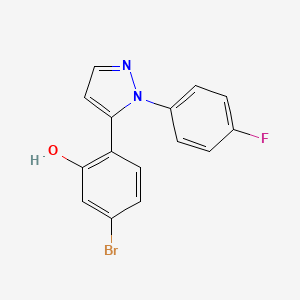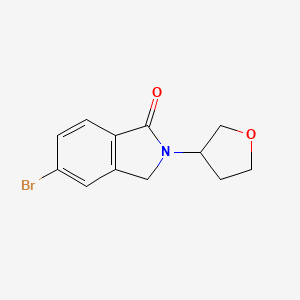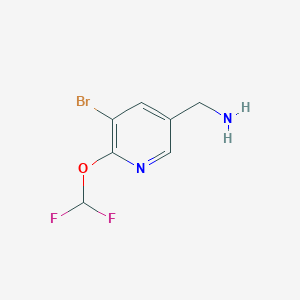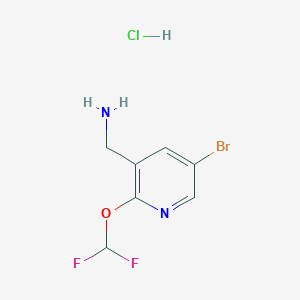![molecular formula C22H38N4O7S B1384707 4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate CAS No. 1783835-19-7](/img/structure/B1384707.png)
4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate
描述
4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate is a complex organic compound known for its applications in various fields of scientific research. This compound is characterized by its unique structure, which includes tert-butoxycarbonyl-protected guanidino groups and a butyl-amine backbone, combined with a hydrogen 4-methylbenzenesulfonate moiety. It is often used in synthetic chemistry and biological studies due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate typically involves multiple steps:
Protection of Guanidine Groups: The guanidine groups are protected using tert-butoxycarbonyl (Boc) groups. This is achieved by reacting guanidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Formation of the Butyl-amine Backbone: The protected guanidine is then reacted with a butyl-amine derivative under controlled conditions to form the desired backbone.
Sulfonation: The final step involves the introduction of the hydrogen 4-methylbenzenesulfonate moiety. This is typically done by reacting the intermediate compound with 4-methylbenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.
化学反应分析
Types of Reactions
4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting groups, revealing the free guanidine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and guanidine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to remove Boc groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the original compound, while reduction typically results in the removal of protecting groups, exposing the reactive guanidine and amine functionalities.
科学研究应用
4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its protected guanidine groups make it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique reactivity is advantageous.
作用机制
The mechanism by which 4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected guanidine groups can be selectively deprotected to reveal reactive sites that interact with specific biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethyl-amine: Similar in structure but with an ethyl backbone instead of butyl.
4-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyl-amine: Contains a propyl backbone.
4-[2,3-Bis(tert-butoxycarbonyl)guanidino]methyl-amine: Features a methyl backbone.
Uniqueness
4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate is unique due to its butyl backbone, which provides distinct steric and electronic properties compared to its ethyl, propyl, and methyl counterparts. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications.
属性
IUPAC Name |
tert-butyl N-[N'-(4-aminobutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N4O4.C7H8O3S/c1-14(2,3)22-12(20)18-11(17-10-8-7-9-16)19-13(21)23-15(4,5)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-10,16H2,1-6H3,(H2,17,18,19,20,21);2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVOVUNXEKKYEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NC(=NCCCCN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


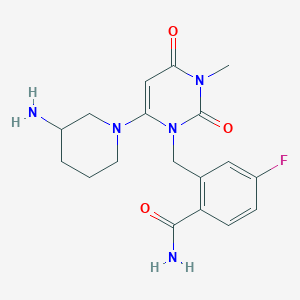

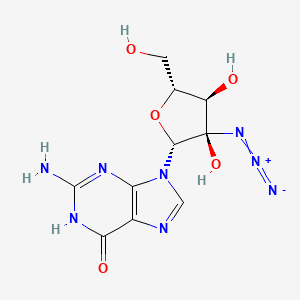

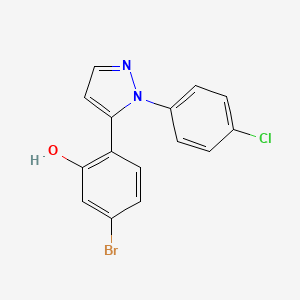
![2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide](/img/structure/B1384632.png)
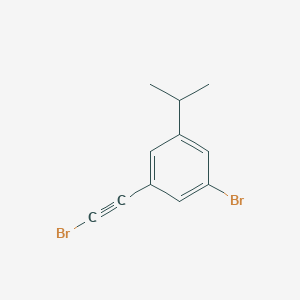
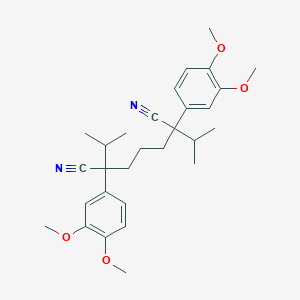
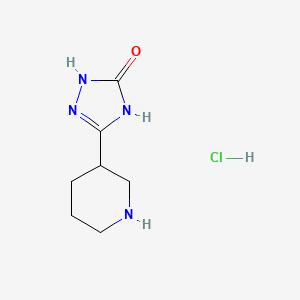
![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)
